3-Ethoxycyclobutan-1-ol
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Overview
Description
3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2. It is a cyclobutanol derivative with an ethoxy group attached to the third carbon of the cyclobutane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxycyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl cyclobutanecarboxylate under acidic conditions. Another approach is the reaction of cyclobutanone with ethyl iodide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycyclobutan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields ethyl cyclobutanecarboxylate.
Reduction: Reduction reactions can produce cyclobutanone derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated cyclobutanol derivatives.
Scientific Research Applications
3-Ethoxycyclobutan-1-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
3-Ethoxycyclobutan-1-ol is similar to other cyclobutanol derivatives, such as cyclobutanol and 1-ethoxycyclobutan-3-ol. it is unique in its structure and reactivity due to the presence of the ethoxy group at the third carbon. This structural difference can lead to variations in its chemical properties and biological activity.
Comparison with Similar Compounds
Cyclobutanol
1-Ethoxycyclobutan-3-ol
2-Ethoxycyclobutan-1-ol
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Properties
IUPAC Name |
3-ethoxycyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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